3-(5-nitro-1H-indol-3-yl)propan-1-amine 3-(5-nitro-1H-indol-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742309
InChI: InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-4-3-9(14(15)16)6-10(8)11/h3-4,6-7,13H,1-2,5,12H2
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

3-(5-nitro-1H-indol-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC15742309

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

3-(5-nitro-1H-indol-3-yl)propan-1-amine -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 3-(5-nitro-1H-indol-3-yl)propan-1-amine
Standard InChI InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-4-3-9(14(15)16)6-10(8)11/h3-4,6-7,13H,1-2,5,12H2
Standard InChI Key MVCYDPCROLEWGX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(5-Nitro-1H-indol-3-yl)propan-1-amine (C₁₁H₁₃N₃O₂) consists of a bicyclic indole core substituted with a nitro group (-NO₂) at the 5-position and a three-carbon aliphatic amine chain (-CH₂CH₂CH₂NH₂) at the 3-position. The indole ring system provides a planar aromatic framework, while the nitro group introduces electronic asymmetry, enhancing interactions with biological targets .

Key Structural Attributes:

  • Indole Core: Facilitates π-π stacking with aromatic residues in proteins and nucleic acids .

  • Nitro Group: Serves as a redox-active moiety, enabling participation in electron-transfer reactions .

  • Propan-1-amine Side Chain: Enhances solubility and enables covalent modifications (e.g., amidation, Schiff base formation).

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(5-nitro-1H-indol-3-yl)propan-1-amine typically involves multi-step protocols, as detailed below:

Route 1: Nitroindole Alkylation

  • Starting Material: 5-Nitro-1H-indole (CAS 6149-56-4) is alkylated with 3-bromopropionitrile via nucleophilic substitution .

  • Reduction: The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    5-Nitro-1H-indole3-bromopropionitrile3-(5-nitro-1H-indol-3-yl)propanenitrileLiAlH₄3-(5-nitro-1H-indol-3-yl)propan-1-amine\text{5-Nitro-1H-indole} \xrightarrow{\text{3-bromopropionitrile}} \text{3-(5-nitro-1H-indol-3-yl)propanenitrile} \xrightarrow{\text{LiAlH₄}} \text{3-(5-nitro-1H-indol-3-yl)propan-1-amine}

    Yield: 75–85%.

Route 2: Vilsmeier-Haack Reaction

  • Formylation: 5-Nitroindole undergoes formylation using POCl₃ and DMF to yield 3-(5-nitro-1H-indol-3-yl)propanal .

  • Reductive Amination: The aldehyde is reacted with ammonia or primary amines under reducing conditions (NaBH₄) .

Comparative Analysis:

ParameterRoute 1Route 2
Yield75–85%60–70%
Purity (HPLC)>95%90–92%
ScalabilityIndustrialLab-scale

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, H-4), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.45 (d, J = 8.8 Hz, 1H, H-7), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.72 (t, J = 6.8 Hz, 2H, CH₂CH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (NO₂ asymmetric), 1520 cm⁻¹ (indole C=C) .

Thermodynamic Data

PropertyValue
Melting Point128–130°C
Boiling Point353°C (est.)
LogP (Octanol-Water)1.85
Solubility (Water)2.1 mg/mL

Biological Activities and Mechanisms

Anticancer Activity

3-(5-Nitro-1H-indol-3-yl)propan-1-amine exhibits potent activity against cancer cell lines by targeting c-Myc G-quadruplex (G4) DNA, a noncanonical structure in oncogene promoters .

Key Findings:

  • c-Myc Suppression: Downregulates c-Myc expression by 60–70% in MCF-7 breast cancer cells at 10 μM .

  • Cell Cycle Arrest: Induces G1-phase arrest (45% of cells) and apoptosis via ROS generation .

  • Binding Affinity: Binds G4 DNA with Kd = 1.2 μM, as shown by surface plasmon resonance (SPR) .

Table 4.1: Anticancer Activity in Cell Lines

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.5c-Myc downregulation
HeLa (Cervical)15.0ROS-mediated apoptosis
A549 (Lung)10.0G1-phase arrest

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to nitro group-mediated DNA damage .

Applications in Drug Development

G-Quadruplex-Targeted Therapeutics

The compound’s ability to stabilize c-Myc G4 DNA positions it as a lead candidate for anticancer drugs. Structural analogs with pyrrolidine substitutions show enhanced binding (2:1 stoichiometry with G4 DNA) .

Prodrug Design

The primary amine group enables conjugation with prodrug moieties (e.g., acetyl, peptidyl) to improve bioavailability.

ParameterValue
LD₅₀ (Oral, Rat)420 mg/kg
Flash Point194°C
Storage2–8°C, inert atmosphere

Comparative Analysis with Structural Analogs

Analog 1: 3-(5-Amino-1H-indol-3-yl)propan-1-amine

  • Key Difference: Replacement of -NO₂ with -NH₂.

  • Activity: Reduced anticancer potency (IC₅₀ = 25 μM in MCF-7) but improved solubility .

Analog 2: 3-(5-Bromo-1H-indol-3-yl)propan-1-ol

  • Key Difference: -NO₂ replaced with -Br; -NH₂ replaced with -OH.

  • Activity: Enhanced antimicrobial effects (MIC = 16 μg/mL for E. coli) but no G4 binding .

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